ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core with methyl substituents at positions 3 and 5, an oxo group at position 4, and an ethyl carboxylate moiety at position 4. The ethyl ester derivative is commercially available, with purity and pricing details reported for research-scale quantities .
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-4-16-11(15)8-6(2)7-9(17-8)12-5-13(3)10(7)14/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKYDREPOYNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It serves as a precursor for the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects .
Comparison with Similar Compounds
Physicochemical Properties
Melting points and crystallinity vary significantly based on substituents:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in 6c) reduce melting points compared to electron-donating substituents .
- Bulky aromatic amines (e.g., benzimidazole in 14a) increase thermal stability, as seen in higher melting points .
Structure-Activity Relationships (SAR)
- Position 4 Substitutions : Aromatic amines (e.g., phenylureido in 6a) enhance anticancer activity by improving target binding . Halogenated phenyl groups (e.g., 14d) may enhance metabolic stability .
- Position 5 Methyl Group : The 5-methyl substituent is conserved in most analogs, likely contributing to planar rigidity and π-π stacking interactions .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) improve cell permeability compared to carboxylic acids, which are more polar and may exhibit stronger enzyme inhibition .
Biological Activity
Ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol
Structural Features:
- Thieno ring fused with a pyrimidine structure
- Methyl groups at positions 3 and 5
- Carbonyl group at position 4
- Ethyl ester at position 6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Constructing the thiophene ring followed by pyrimidine synthesis.
- Direct synthesis from pyrimidine derivatives using various catalysts.
Biological Activities
Research indicates that compounds in the thieno[2,3-d]pyrimidine family exhibit significant biological activities, including anticancer properties. Notable findings include:
Anticancer Activity
A study synthesized various thieno[2,3-d]pyrimidine derivatives and tested them against triple-negative breast cancer cell lines (MDA-MB-231). The following results were observed:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Compound I | 27.6 | Strongest cytotoxic activity |
| Compound II | 29.3 | Higher activity with electron-withdrawing groups |
The synthesized compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted therapies for cancer treatment .
The mechanism of action for this compound involves interactions with biological targets that lead to apoptosis in tumor cells. Studies have shown that it can inhibit key enzymes involved in cell proliferation and survival .
Case Studies
- Study on Cell Activity Assays: In a series of experiments conducted by Elmongy et al., thieno[2,3-d]pyrimidine derivatives were evaluated for their inhibitory effects on breast cancer and non-small cell lung cancer cells. The compounds exhibited inhibitory activity ranging from 43% to 87%, demonstrating their potential as therapeutic agents .
- Comparative Analysis: A comparative study highlighted the unique structural features of this compound relative to other derivatives in the same family. The specific methyl substitution pattern contributed to its distinct biological activities compared to related compounds .
Q & A
Q. What are the established synthetic pathways for ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via a multi-step cyclization process. A common approach involves refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) and sodium acetate in glacial acetic acid and acetic anhydride (1:1 ratio) for 8–10 hours. Post-reaction, the crude product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2) to yield pale crystals (78% yield, mp 427–428 K) . Optimization strategies include:
- Adjusting molar ratios of reagents to minimize side reactions.
- Varying solvent polarity during recrystallization to improve crystal quality.
- Monitoring reaction progress via TLC or HPLC to determine optimal reflux duration.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer: Key techniques include:
- 1H NMR : Analyze proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.8 ppm). Signal splitting patterns confirm substituent positions .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 335.1024 for C12H14N2O3S).
- FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiophene ring vibrations at ~690 cm⁻¹ .
For purity assessment, combine elemental analysis with HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Standardize reagent sources and solvent purity (e.g., use anhydrous acetic acid).
- Document detailed recrystallization parameters (e.g., cooling rate, solvent ratios).
- Cross-validate spectral data with published benchmarks .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Puckering of the pyrimidine ring : Deviations from planarity (e.g., C5 atom displacement by 0.224 Å) indicate a flattened boat conformation.
- Dihedral angles : The fused thienopyrimidine and benzene rings form an 80.94° angle, influencing steric interactions .
- Hydrogen bonding networks : C—H···O interactions stabilize crystal packing along the c-axis. Refinement parameters (e.g., R-factor < 0.05) ensure structural accuracy .
Q. How should researchers address contradictions in spectral or crystallographic data across studies?
Methodological Answer:
- Cross-validate with complementary techniques : Pair XRD with DFT calculations to confirm bond lengths/angles.
- Re-examine synthetic conditions : Trace impurities (e.g., unreacted aldehydes) may alter NMR/IR profiles.
- Replicate experiments : Compare recrystallization solvents (e.g., ethyl acetate vs. DMSO) to assess polymorphism .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
Methodological Answer: Adopt a split-plot design for high-throughput screening:
- Primary assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinases linked to pyrimidine signaling).
- Dose-response studies : Use logarithmic concentrations (1 nM–100 µM) to calculate IC50 values.
- Control groups : Include positive controls (e.g., 5-fluorouracil) and vehicle-only samples .
For in vivo studies, apply randomized block designs to account for biological variability .
Q. How can computational methods predict the reactivity of this compound in functionalization reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C4-oxo group).
- Molecular docking : Simulate interactions with target proteins (e.g., thymidylate synthase) to guide derivatization .
- SAR studies : Modify substituents (e.g., replace ethyl ester with methyl) and correlate with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
